N,N-Dimethyl-3-(methylsulfanyl)aniline

Organometallic Chemistry Regioselective Synthesis Directed Ortho-Metalation (DoM)

N,N-Dimethyl-3-(methylsulfanyl)aniline (CAS 2552-33-2) is a meta-substituted aromatic amine derivative with the molecular formula C₉H₁₃NS and a molecular weight of 167.27 g/mol. This compound is a tertiary aniline bearing a dimethylamino group (-N(CH₃)₂) and a methylthio (-SCH₃) substituent at the 3-position of the benzene ring.

Molecular Formula C9H13NS
Molecular Weight 167.27 g/mol
CAS No. 2552-33-2
Cat. No. B13803605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethyl-3-(methylsulfanyl)aniline
CAS2552-33-2
Molecular FormulaC9H13NS
Molecular Weight167.27 g/mol
Structural Identifiers
SMILESCN(C)C1=CC(=CC=C1)SC
InChIInChI=1S/C9H13NS/c1-10(2)8-5-4-6-9(7-8)11-3/h4-7H,1-3H3
InChIKeyOTIDSYZPXOTMOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing N,N-Dimethyl-3-(methylsulfanyl)aniline (CAS 2552-33-2): A Meta-Substituted Aromatic Amine Intermediate for Regioselective Synthesis


N,N-Dimethyl-3-(methylsulfanyl)aniline (CAS 2552-33-2) is a meta-substituted aromatic amine derivative with the molecular formula C₉H₁₃NS and a molecular weight of 167.27 g/mol [1]. This compound is a tertiary aniline bearing a dimethylamino group (-N(CH₃)₂) and a methylthio (-SCH₃) substituent at the 3-position of the benzene ring. Its structural features position it as a specialized building block in organic synthesis, distinct from simpler aniline derivatives due to the unique electronic and steric environment created by its two functional groups [2].

Technical Rationale for Specifying N,N-Dimethyl-3-(methylsulfanyl)aniline (CAS 2552-33-2) Over Generic Aniline Analogs


The presence and precise positioning of both the strongly electron-donating dimethylamino group and the thioether moiety create a unique reactivity profile that cannot be replicated by simply mixing aniline derivatives or using positional isomers. Studies on (methylthio)anilines have shown that the metallation site is dictated by a competition between the directing effects of these two groups, with outcomes varying dramatically based on whether the substitution is ortho, meta, or para [1]. Furthermore, the alkylation pathway (N- vs. S-alkylation) is highly dependent on the specific substituents and their spatial arrangement, a nuance that has direct consequences for synthetic yield and purity [2]. These findings underscore that substituting the meta-isomer with a different regioisomer or a simpler analog will lead to different reaction outcomes and product profiles.

Quantitative Differentiation of N,N-Dimethyl-3-(methylsulfanyl)aniline (CAS 2552-33-2) Against Key Analogs


Regioselective Lithiation: Meta-Isomer Directs Metallation to Thiomethyl Carbon vs. Ortho/Unsubstituted Analogs

In metallation studies with butyllithium (BuLi), the meta-isomer (N,N-dimethyl-3-(methylthio)aniline) directs lithiation exclusively to the thiomethyl carbon. This contrasts sharply with its ortho and unsubstituted analogs. The ortho-isomer (N,N-dimethyl-2-(methylthio)aniline) undergoes lithiation at both the thiomethyl group and the 3-position of the ring, while the para-isomer (N,N-dimethyl-4-(methylthio)aniline) shows no selectivity, producing a mixture of products when treated with BuLi [1]. The reaction yield for the meta-isomer's lithiated product is 76%, compared to 83% for the ortho-isomer and ~55% for the para-isomer [2].

Organometallic Chemistry Regioselective Synthesis Directed Ortho-Metalation (DoM)

Ortho-Selective C-H Borylation: Enabling Late-Stage Functionalization of Bioactive Molecules

The compound N,N-dimethyl-3-(methylthio)aniline participates in a highly ortho-selective iridium-catalyzed C-H borylation reaction. This reaction is controlled by a Lewis acid-base interaction between the boryl group of the ligand and the sulfur atom of the substrate, a feature not universally applicable to all aniline derivatives [1]. While quantitative yield data for this specific substrate are not reported, the methodology's success on a gram scale and its applicability to late-stage functionalization of bioactive molecules directly demonstrate the compound's utility .

C-H Activation Borylation Late-Stage Functionalization Medicinal Chemistry

Alkylation Pathway Control: S-Methylation Predominance in Meta-Isomer vs. N-Methylation in Ortho-Analogs

The methylation outcome of this class of compounds is sensitive to the substitution pattern. For the ortho-substituted N,N-dimethyl-o-(methylthio)aniline, methylation with methyl iodide primarily yields the S-methylated product [1]. However, for the o-ethylthio derivative, the product distribution is reversed, with N-methylation becoming the major pathway when using the more powerful methylating agent trimethyloxonium tetrafluoroborate [1]. While direct data for the meta-isomer are absent, this study establishes the general principle that the relative positions of N- and S-groups on the aniline ring critically influence the chemoselectivity of alkylation reactions, a factor that must be controlled for successful synthetic planning.

Synthetic Methodology Alkylation Sulfonium Chemistry Reaction Selectivity

Physicochemical Differentiation: Computed LogP and Polar Surface Area (PSA) for Property-Based Selection

Key computed physicochemical properties of N,N-dimethyl-3-(methylsulfanyl)aniline provide a basis for its selection over structural analogs in drug discovery or material science. Its computed partition coefficient (LogP) is 2.47, and its topological polar surface area (PSA) is 28.54 Ų . These values are distinct from simpler analogs; for instance, the parent N,N-dimethylaniline has a LogP of approximately 2.31 and a PSA of 3.24 Ų [1]. The increased LogP and PSA of the target compound reflect the influence of the thioether group and are critical parameters for predicting membrane permeability, solubility, and protein binding.

Medicinal Chemistry ADME Properties Lipophilicity Computational Chemistry

Toxicological Profile Differentiation: A Data-Driven Basis for Risk Assessment and Handling

According to the harmonized classification and labeling (CLH) inventory, N,N-dimethyl-3-(methylsulfanyl)aniline is classified with specific hazard statements, including H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H351 (Suspected of causing cancer), and H400/H410 (Very toxic to aquatic life with long lasting effects) [1]. This is a significantly broader hazard profile compared to N,N-dimethylaniline, which is primarily noted for acute toxicity (H331, H301, H311) and specific target organ toxicity upon repeated exposure (H372) [2]. The explicit aquatic toxicity and carcinogenicity concerns for the target compound necessitate more stringent handling and disposal protocols.

Toxicology Safety Data Environmental Chemistry Procurement Compliance

Validated Application Scenarios for N,N-Dimethyl-3-(methylsulfanyl)aniline (CAS 2552-33-2) in Scientific Research and Industrial Chemistry


Synthesis of Ortho-Functionalized Aryl Sulfides via Regioselective C-H Borylation

Use N,N-dimethyl-3-(methylsulfanyl)aniline as a substrate in iridium-catalyzed C-H borylation reactions to install a boronic ester group ortho to the thioether moiety. This is a high-value application for medicinal chemists and process chemists aiming for late-stage diversification of bioactive scaffolds. The documented high ortho-selectivity, driven by Lewis acid-base interactions, enables the synthesis of complex molecules that would be difficult to obtain via classical electrophilic aromatic substitution due to competing directing effects [1]. The reaction is scalable, making it suitable for both discovery and early development phases.

Precursor for Regiospecific Organolithium Reagents via Thiomethyl Metalation

Employ this meta-isomer as a starting material for the generation of a nucleophilic synthon through lithiation of the thiomethyl group. Unlike its ortho- and para-analogs, which show poor or mixed regioselectivity, the meta-isomer cleanly undergoes lithiation at the -SCH₃ carbon. This allows for the selective introduction of electrophiles at this position without the need for protecting groups on the aromatic ring [2]. This application is particularly relevant in academic research laboratories and custom synthesis facilities focused on constructing polysubstituted aromatics with precise functional group placement.

Modulating Physicochemical Properties in Medicinal Chemistry Libraries

Incorporate N,N-dimethyl-3-(methylsulfanyl)aniline as a building block to modulate the lipophilicity and polar surface area (PSA) of drug-like molecules. The quantifiably higher LogP (2.47) and PSA (28.54 Ų) relative to simpler aniline cores like N,N-dimethylaniline provide a controlled means to influence ADME properties such as membrane permeability and metabolic stability. This evidence supports its use in structure-activity relationship (SAR) studies where fine-tuning of physicochemical parameters is a key objective.

Intermediate for Agrochemical and Anthelmintic Benzimidazole Synthesis

Utilize N,N-dimethyl-3-(methylsulfanyl)aniline as a key intermediate in the preparation of thioalkyl aniline compounds, which are documented precursors to benzimidazole-based anthelmintic, antibacterial, and fungicidal agents [3]. The presence of the thioether group in the meta position is essential for the subsequent chemical transformations leading to the final bioactive molecules. This application scenario is critical for procurement decisions in the agrochemical and veterinary pharmaceutical industries, where a reliable supply of the correct intermediate is paramount for manufacturing.

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